3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
Description
BenchChem offers high-quality 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFHYUITRDGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities
Introduction: The Versatility of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is not only synthetically accessible but also serves as a versatile template for the development of a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the ongoing search for novel and effective treatments for a wide range of human diseases.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable insights.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines through diverse mechanisms of action.[4][5] Their ability to interfere with multiple pathways crucial for cancer cell proliferation and survival makes them a focal point of oncology research.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer efficacy of quinoxaline derivatives stems from their ability to interact with several key molecular targets:
-
Tyrosine Kinase Inhibition: Many human protein tyrosine kinases are pivotal in carcinogenesis, and their inhibition is a validated strategy in cancer therapy.[6] Quinoxaline derivatives have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7][8] By acting as ATP-competitive inhibitors, they block the downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[6]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division.[9] Certain quinoxaline derivatives have been shown to inhibit this enzyme, leading to DNA damage and the induction of apoptosis in cancer cells.[9][10][11][12] This mechanism is particularly effective in rapidly dividing cancer cells.
-
Induction of Apoptosis: A significant number of quinoxaline compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[13][14][15] This can be triggered through various mechanisms, including the inhibition of survival pathways, activation of caspases, and disruption of mitochondrial membrane potential.[13][14] Some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2.[9]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some novel quinoxaline derivatives have been found to inhibit tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[14]
-
DNA Intercalation: The planar structure of the quinoxaline ring system allows some derivatives to intercalate between the base pairs of DNA.[10][11][12] This interaction can disrupt DNA replication and transcription, leading to cell death.
Illustrative Signaling Pathway: Quinoxaline Derivative as a Tyrosine Kinase Inhibitor
Caption: Workflow for MIC Determination.
Antiviral Activity: A Promising Avenue for New Therapies
The emergence of new and resilient viral pathogens necessitates the development of novel antiviral agents. Quinoxaline derivatives have shown promise in this area, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). [16]
Mechanism of Action: Targeting Viral Replication
A key target for many antiviral quinoxaline derivatives is the viral reverse transcriptase (RT) enzyme. [5][16]This enzyme is crucial for the replication of retroviruses like HIV. By inhibiting RT, these compounds prevent the conversion of viral RNA into DNA, a critical step in the viral life cycle. [5][16]For instance, the quinoxaline derivative S-2720 has been identified as a potent inhibitor of HIV-1 reverse transcriptase. [5]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.
Mechanism of Action: Reducing Inflammatory Mediators
The anti-inflammatory effects of quinoxaline derivatives are thought to be mediated through the inhibition of key inflammatory pathways. This includes the reduction of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is employed to assess the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are divided into control and treatment groups and are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test quinoxaline derivative, a vehicle control (e.g., saline), and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat. [17][18]5. Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [17][18][19][20]6. Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Other Notable Biological Activities
Beyond the major activities discussed, the quinoxaline scaffold has been associated with a range of other therapeutic potentials, including:
-
Antimalarial Activity: Some quinoxaline derivatives interfere with the heme detoxification pathway in the malaria parasite, Plasmodium falciparum, leading to the accumulation of toxic heme and parasite death. [21][22][23][24][25]* Antitubercular Activity: Quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Synthesis of Quinoxaline Derivatives: A General Approach
The most common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [26][27][28]
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or toluene. [29]2. Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid (e.g., acetic acid) or a heterogeneous catalyst to facilitate the reaction. [29]3. Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). [29]4. Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.
Conclusion and Future Perspectives
The quinoxaline scaffold is a cornerstone in the field of medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. The ongoing exploration of their mechanisms of action and structure-activity relationships continues to provide a fertile ground for the design of novel therapeutic agents. [1]Future research will likely focus on the development of highly selective and potent quinoxaline derivatives with improved pharmacokinetic profiles and reduced off-target effects. The versatility of this chemical entity ensures its continued relevance in the quest for new and improved treatments for a myriad of human diseases.
References
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
-
A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. PLoS ONE. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. [Link]
-
Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports. [Link]
-
Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT assay protocol. Bates College. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
-
Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. ResearchGate. [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]
-
Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial Agents and Chemotherapy. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. [Link]
-
Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. ResearchGate. [Link]
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. [Link]
-
Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Molecules. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]
-
Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Annual Review of Microbiology. [Link]
-
Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial Agents and Chemotherapy. [Link]
-
4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]
-
A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER. [Link]
-
Mechanism of Action of Antiviral Drugs. Pharmacy Freak. [Link]
-
Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy. [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. [Link]
-
Mechanisms of action of antiviral drugs. EBSCO. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
Sources
- 1. tijer.org [tijer.org]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamscience.com [benthamscience.com]
- 13. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. researchgate.net [researchgate.net]
- 22. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Reactivity of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Within this privileged class of heterocycles, 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol emerges as a highly valuable and reactive precursor. Its utility stems from the strategically positioned bromomethyl group, an excellent electrophilic site ripe for nucleophilic substitution. This guide provides an in-depth exploration of this precursor, from its rational synthesis to its application in constructing diverse molecular architectures, grounded in mechanistic principles and field-proven insights.
Core Concepts: Understanding the Precursor
Structural and Physicochemical Properties
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol is a solid organic compound with the empirical formula C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O | |
| Molecular Weight | 267.12 g/mol | |
| Physical Form | Solid | |
| SMILES String | CC1=CC2=NC(CBr)=C(O)N=C2C=C1C | |
| InChI Key | JCCFHYUITRDGJV-UHFFFAOYSA-N |
The key to its synthetic utility lies in its hybrid structure:
-
The Quinoxalin-2-ol Core: This bicyclic system is a stable, aromatic scaffold that provides a rigid framework for orienting substituents in three-dimensional space. The dimethyl substitution on the benzene ring can influence solubility and electronic properties.
-
The Bromomethyl Group (-CH₂Br): This functional group is the engine of the precursor's reactivity. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent target for a wide range of nucleophiles. This facilitates the straightforward introduction of diverse side chains at the 3-position of the quinoxaline ring.
The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives are a significant class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of biological activities.[2][3] Their planar structure allows them to intercalate with DNA and interact with various enzymatic targets. Modifications to the quinoxaline ring system have led to the development of therapeutic agents with improved potency and reduced toxicity.[2] The ability to easily functionalize this core, as offered by precursors like 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol, is therefore of paramount importance for generating compound libraries for high-throughput screening and lead optimization.
Synthesis of the Precursor
The synthesis of 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol can be logically approached via a two-step process: formation of the quinoxalin-2-ol core followed by selective bromination of the methyl group at the 3-position.
Step 1: Synthesis of 3,6,7-Trimethylquinoxalin-2-ol
The most common and efficient method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, 4,5-dimethyl-1,2-phenylenediamine is reacted with pyruvic acid (or an ester derivative like ethyl pyruvate) to form the heterocyclic core.
Causality Behind Experimental Choices:
-
Reactants: 4,5-dimethyl-1,2-phenylenediamine provides the benzene ring portion of the quinoxaline with the desired dimethyl substitution pattern. Pyruvic acid provides the three-carbon chain required to form the pyrazine ring and install the methyl and hydroxyl groups at the 3- and 2-positions, respectively.
-
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the dissolution of the reactants and the proton transfer steps involved in the condensation and cyclization mechanism.
-
Catalyst: The reaction is often self-catalyzed or may be promoted by the addition of a small amount of acid to protonate the carbonyl group, increasing its electrophilicity.
Step 2: Side-Chain Bromination
The second step involves the selective bromination of the methyl group at the 3-position. This is a radical substitution reaction, typically initiated by light or a radical initiator, using a brominating agent like N-Bromosuccinimide (NBS).
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations because it can provide a low, constant concentration of bromine radicals, which minimizes competing reactions like addition to the aromatic ring.
-
Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to start the radical chain reaction at a controlled rate upon heating.
-
Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target precursor.
Applications in Organic Synthesis: The Nucleophilic Substitution Manifold
The primary utility of 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol is as an electrophile in nucleophilic substitution (Sₙ2) reactions. The bromomethyl group is an excellent leaving group, allowing for the facile introduction of a wide variety of functional groups.
Mechanism of Action: Sₙ2 Displacement
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon of the -CH₂Br group from the backside, relative to the carbon-bromine bond. This leads to a transition state where the nucleophile and the leaving group (Br⁻) are both partially bonded to the carbon atom. The reaction concludes with the inversion of stereochemistry (though not relevant for a -CH₂- group) and the formation of a new carbon-nucleophile bond.
Caption: Generalized Sₙ2 reaction pathway.
Scope of Nucleophiles and Resulting Products
The versatility of this precursor is demonstrated by the broad range of nucleophiles it can react with, leading to diverse and valuable compound classes.
| Nucleophile Type | Example Nucleophile | Reagent Source | Base (if needed) | Product Class | Potential Application |
| N-Nucleophiles | Amines (R-NH₂) | Primary/Secondary Amines | K₂CO₃, Et₃N | 3-(Aminomethyl)quinoxalines | Bioactive Scaffolds |
| Azide (N₃⁻) | Sodium Azide | N/A | 3-(Azidomethyl)quinoxalines | Click Chemistry Precursors | |
| Imides | Potassium Phthalimide | N/A | Phthalimidomethyl quinoxalines | Protected Primary Amines | |
| O-Nucleophiles | Alcohols/Phenols (R-OH) | Alcohols, Phenols | NaH, K₂CO₃ | 3-(Alkoxymethyl)quinoxalines | Ethers, Linkers |
| Carboxylates (R-COO⁻) | Carboxylic Acids | Et₃N | 3-(Acyloxymethyl)quinoxalines | Esters, Prodrugs | |
| S-Nucleophiles | Thiols (R-SH) | Thiols, Thiophenols | K₂CO₃, NaH | 3-(Thioether)quinoxalines | Biologically Active Thioethers |
| Thioacetate (CH₃COS⁻) | Potassium Thioacetate | N/A | Thioester Derivatives | Thiol Precursors | |
| C-Nucleophiles | Cyanide (CN⁻) | KCN, NaCN | N/A | 3-(Cyanomethyl)quinoxalines | Homologation, Acid Synthesis |
| Malonates (⁻CH(COOR)₂) | Diethyl Malonate | NaOEt | Quinoxaline-substituted malonates | Carboxylic Acid Derivatives |
Self-Validating Protocol Design: Each of these reactions requires careful selection of a base and solvent. For weakly acidic nucleophiles like phenols or thiols, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is sufficient to deprotonate the nucleophile without competing in the substitution reaction. For less acidic nucleophiles like alcohols, a stronger base like sodium hydride (NaH) may be required. The choice of solvent (e.g., DMF, acetonitrile, THF) is critical for dissolving the reactants and promoting the Sₙ2 pathway.
Detailed Experimental Protocol: Synthesis of a 3-(Aminomethyl)quinoxaline Derivative
This section provides a representative, detailed protocol for the reaction of 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol with a generic primary amine, benzylamine.
Objective: To synthesize 3-((benzylamino)methyl)-6,7-dimethylquinoxalin-2-ol.
Materials:
-
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol (e.g., 267 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Nucleophile Addition: Add benzylamine (128 mg, 1.2 mmol, or 0.13 mL) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the suspension to remove the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-((benzylamino)methyl)-6,7-dimethylquinoxalin-2-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol is a potent and versatile precursor in organic synthesis. Its value is anchored in the reliable reactivity of the bromomethyl group, which serves as a handle for introducing a vast array of chemical functionalities via straightforward nucleophilic substitution reactions. This guide has detailed the synthesis, mechanistic underpinnings, and broad applicability of this compound. For researchers in drug discovery and medicinal chemistry, mastering the use of such precursors is a key strategy for the efficient and rapid generation of novel molecular entities built around the biologically significant quinoxaline core.
References
-
Asif, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers. Available at: [Link][1]
-
Chauhan, A. & Kumar, R. (2020). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link][2]
-
Saeed, A., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link][4]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available at: [Link][3][5]
-
Ndlovu, S., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. Available at: [Link][6][7]
-
Bader, M.Z.A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Bulletin of the Chemical Society of Japan. Available at: [Link][8]
-
Mphahlele, M. J., & Moekwa, T. B. (2017). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. MDPI. Available at: [Link][9]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol as a versatile starting material. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The protocols detailed herein focus on leveraging the reactive bromomethyl group for the construction of more complex heterocyclic systems, specifically focusing on the synthesis of novel quinoxaline-thiazole and quinoxaline-triazole hybrids. These notes are designed to be a practical resource, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis and characterization.
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[4][5] The introduction of various substituents onto the quinoxaline ring system allows for the fine-tuning of its biological profile. The starting material, 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol, is a key building block for such modifications. Its bromomethyl group at the 3-position serves as a highly reactive electrophilic site, amenable to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups and the construction of new heterocyclic rings, thereby expanding the chemical space for drug discovery.
This guide will explore two primary synthetic pathways originating from 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol:
-
Synthesis of Quinoxaline-Thiazole Hybrids: Leveraging the principles of the Hantzsch thiazole synthesis, the bromomethyl group can react with thioamides to form a thiazole ring fused or linked to the quinoxaline core. Thiazole-containing compounds are known for their diverse biological activities.[6][7][8]
-
Synthesis of Quinoxaline-Triazole Hybrids: Employing the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the bromomethyl group can be converted to an azide, which can then react with terminal alkynes to form 1,2,3-triazole linkages.[9][10][11] Triazoles are valued for their stability and ability to engage in hydrogen bonding, making them important pharmacophores.
These application notes provide detailed experimental protocols, mechanistic insights, and data interpretation guidelines to empower researchers in the synthesis and exploration of novel quinoxaline-based heterocyclic compounds.
PART 1: Synthesis of Quinoxaline-Thiazole Hybrids
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings.[12][13][14] It involves the reaction of an α-haloketone (or a related electrophile) with a thioamide. In this protocol, 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol serves as the α-halo component.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the bromomethyl group (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl-like carbon at the 2-position of the quinoxaline ring. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Experimental Workflow: Synthesis of Quinoxaline-Thiazole Hybrids
Caption: Workflow for Quinoxaline-Thiazole Synthesis.
Detailed Protocol: Synthesis of 2-Amino-5-((6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)thiazole
Materials:
-
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., Ethanol, DMF)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol (e.g., 2.83 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol) in 50 mL of anhydrous ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol or a DMF/ethanol mixture to afford the pure 2-amino-5-((6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)methyl)thiazole.
-
Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expected Results and Data
| Compound | Starting Material | Reagent | Solvent | Yield (%) | m.p. (°C) |
| 1a | 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol | Thiourea | Ethanol | 75-85 | >250 |
| 1b | 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol | Thioacetamide | Ethanol | 70-80 | 230-235 |
Table 1: Representative yields for the synthesis of quinoxaline-thiazole hybrids.
PART 2: Synthesis of Quinoxaline-Triazole Hybrids via Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][15][16] This protocol involves a two-step process: first, the conversion of the bromomethyl group to an azide, followed by the cycloaddition reaction with a terminal alkyne.
Mechanistic Rationale
Step 1: Azide Formation: The reaction proceeds via a standard SN2 mechanism where the azide ion (N3-) acts as a nucleophile, displacing the bromide ion from the bromomethyl group of the quinoxaline derivative.
Step 2: CuAAC Reaction: The copper(I) catalyst activates the terminal alkyne, making it more susceptible to cycloaddition with the azide. The reaction proceeds through a copper-acetylide intermediate, leading to the regioselective formation of the 1,4-disubstituted triazole ring.
Experimental Workflow: Synthesis of Quinoxaline-Triazole Hybrids
Caption: Workflow for Quinoxaline-Triazole Synthesis.
Detailed Protocol: Synthesis of 3-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dimethylquinoxalin-2-ol
Step 1: Synthesis of 3-(Azidomethyl)-6,7-dimethylquinoxalin-2-ol
Materials:
-
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol (e.g., 2.83 g, 10 mmol) in 40 mL of DMF.
-
Reaction: Add sodium azide (e.g., 0.98 g, 15 mmol) to the solution and stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 3-(azidomethyl)-6,7-dimethylquinoxalin-2-ol. This intermediate is often used in the next step without further purification.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
3-(Azidomethyl)-6,7-dimethylquinoxalin-2-ol (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(azidomethyl)-6,7-dimethylquinoxalin-2-ol (e.g., 2.43 g, 10 mmol) and phenylacetylene (e.g., 1.12 g, 11 mmol) in a 1:1 mixture of t-BuOH and water (50 mL).
-
Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (e.g., 0.25 g, 1 mmol) and sodium ascorbate (e.g., 0.40 g, 2 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dimethylquinoxalin-2-ol.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Expected Results and Data
| Compound | Starting Azide | Alkyne | Solvent | Yield (%) | m.p. (°C) |
| 2a | 3-(Azidomethyl)-6,7-dimethylquinoxalin-2-ol | Phenylacetylene | t-BuOH/H2O | 80-90 | 210-215 |
| 2b | 3-(Azidomethyl)-6,7-dimethylquinoxalin-2-ol | Propargyl alcohol | t-BuOH/H2O | 85-95 | 240-245 |
Table 2: Representative yields for the synthesis of quinoxaline-triazole hybrids.
Safety Precautions
-
Handle 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol, a lachrymator, in a well-ventilated fume hood.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids and metals.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of novel quinoxaline-thiazole and quinoxaline-triazole hybrids from the versatile starting material, 3-(bromomethyl)-6,7-dimethylquinoxalin-2-ol. By providing detailed step-by-step procedures, mechanistic insights, and expected outcomes, this guide aims to facilitate the exploration of new chemical entities with potential therapeutic applications. The synthetic strategies described herein are adaptable and can be applied to a wide range of thioamides and terminal alkynes, allowing for the generation of diverse libraries of novel heterocyclic compounds for further biological evaluation.
References
- Academia.edu. (n.d.). Design and Synthesis of Some New Quinoxaline-Based Heterocycles.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- G, S., & al, e. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
- ResearchGate. (n.d.). Scheme 19. Synthesis of quinoxaline-based heterocycles from reactions....
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Design and Synthesis of Some New Quinoxaline-Based Heterocycles.
- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- RSC Publishing. (n.d.). Efficient synthesis of novel 1,2,3-triazole-linked quinoxaline scaffold via copper-catalyzed click reactions.
- ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- NIH. (n.d.). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides.
- Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- ResearchGate. (n.d.). Scheme 7. Synthesis of triazole derivatives from terminal alkyne....
- Beilstein Journals. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- ResearchGate. (n.d.). Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids.
- PMC. (n.d.). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof.
- Semantic Scholar. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
- Unknown. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- PMC. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine.
- ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals | Request PDF.
- BLDpharm. (n.d.). 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol.
- PubMed. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics.
- MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates.
- ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
- Preprints.org. (2018). 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors.
Sources
- 1. (PDF) Design and Synthesis of Some New Quinoxaline-Based Heterocycles [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Efficient synthesis of novel 1,2,3-triazole-linked quinoxaline scaffold via copper-catalyzed click reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 16. semanticscholar.org [semanticscholar.org]
"methodology for scaling up the synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL"
Application Note: Scalable Synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
Executive Summary
This application note details a robust, scalable methodology for the synthesis of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (Target Compound). While various routes to quinoxalin-2-ones exist, the direct condensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl bromopyruvate is selected here as the optimal pathway for scale-up. This route offers superior regiocontrol and atom economy compared to the radical bromination of a 3-methyl precursor, which often suffers from over-bromination and difficult purification profiles on kilogram scales.
Key Advantages of this Protocol:
-
Regiospecificity: The bromine is introduced via the starting material, eliminating selectivity issues associated with radical bromination.
-
Purification Efficiency: The product precipitates from the reaction matrix, allowing for filtration-based isolation (avoiding chromatography).
-
Scalability: The process relies on standard batch reactor thermodynamics and avoids hazardous high-pressure hydrogenation or cryogenic steps.
Retrosynthetic Analysis & Strategy
The synthesis targets the condensation of a symmetric diamine with a functionalized 1,2-dicarbonyl electrophile.
-
Precursor A: 4,5-Dimethyl-1,2-phenylenediamine (Commercially available, stable solid).
-
Precursor B: Ethyl bromopyruvate (Lachrymator, requires careful handling).
-
Mechanism: The reaction proceeds via a double condensation (Hinsberg-type reaction). The amine nitrogens attack the ketone and ester carbonyls of the pyruvate derivative.
Strategic Choice: We utilize Ethyl Bromopyruvate rather than brominating a pre-formed 3-methylquinoxaline. Radical bromination of 3,6,7-trimethylquinoxalin-2-ol is chemically feasible but operationally risky on scale due to the potential for bromination at the 6- and 7-methyl positions (benzylic) competing with the 3-methyl position. The direct condensation route guarantees the structural integrity of the bromomethyl moiety.
Pathway Visualization
Figure 1: Reaction pathway showing the condensation of diamine and pyruvate derivative to form the quinoxaline core.
Detailed Experimental Protocol
Scale: 100 g Input (Diamine basis) Expected Yield: 75–85% Time: 6–8 Hours
Materials & Equipment
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | 136.19 | 1.0 | 100.0 g | Limiting Reagent |
| Ethyl Bromopyruvate | 70-23-5 | 195.01 | 1.1 | ~157.5 g | Electrophile |
| Ethanol (Absolute) | 64-17-5 | - | - | 1.0 L | Solvent |
| Acetic Acid (Glacial) | 64-19-7 | - | 0.1 | ~5 mL | Catalyst (Optional) |
Equipment:
-
2L Double-jacketed glass reactor with overhead stirrer (Teflon impeller).
-
Reflux condenser connected to a scrubber (alkaline trap for potential HBr/acid vapors).
-
Addition funnel (pressure-equalizing).
-
Vacuum filtration setup (Buchner funnel or Nutsche filter).
Step-by-Step Methodology
Step 1: Reactor Charging & Dissolution
-
Charge 1.0 L of Ethanol into the reactor.
-
Engage stirrer at 250 RPM.
-
Add 100.0 g of 4,5-Dimethyl-1,2-phenylenediamine .
-
Observation: The solution may appear dark brown or reddish. Ensure complete dissolution. If necessary, warm slightly to 30°C.
-
Critical Process Parameter (CPP): Maintain internal temperature at 20–25°C before addition.
Step 2: Controlled Addition (Exotherm Management)
-
Charge 157.5 g of Ethyl Bromopyruvate into the addition funnel.
-
Safety Note: Ethyl bromopyruvate is a potent lachrymator. Handle only in a fume hood.
-
-
Add the pyruvate dropwise over 45–60 minutes .
-
Thermodynamics: The reaction is exothermic. Maintain internal temperature < 35°C using jacket cooling.
-
Why? Rapid addition or high temperature at this stage can lead to polymerization of the pyruvate or double-alkylation of the amine.
-
Step 3: Reaction & Cyclization
-
Once addition is complete, stir at ambient temperature for 30 minutes.
-
Ramp reactor temperature to Reflux (78°C) over 30 minutes.
-
Hold at reflux for 3–4 hours .
-
In-Process Control (IPC): Monitor by TLC (SiO2, 50% EtOAc/Hexane) or HPLC.
-
Target: < 2% residual diamine.
-
Visual: A heavy precipitate (the product) typically forms during the reflux or early cooling phase.
-
Step 4: Crystallization & Isolation
-
Cool the reactor contents to 0–5°C over 2 hours.
-
Causality: Slow cooling promotes crystal growth and purity; rapid cooling traps impurities.
-
-
Hold at 0°C for 1 hour to maximize yield.
-
Filter the slurry using a vacuum filter.
-
Wash: Rinse the filter cake with 2 x 100 mL of cold Ethanol (0°C) .
-
Purpose: Removes unreacted pyruvate and soluble colored impurities.
-
-
Wash: Rinse with 1 x 100 mL of Diethyl Ether (optional, aids drying).
Step 5: Drying
-
Transfer the wet cake to a vacuum oven.
-
Dry at 45°C under vacuum (20 mbar) for 12 hours.
-
Note: Avoid temperatures > 60°C to prevent degradation of the bromomethyl group.
-
Process Flow & Logic
The following diagram illustrates the operational workflow and critical decision points.
Figure 2: Process flow diagram illustrating the critical steps and decision gates for the synthesis.
Analytical Specifications
Upon isolation, the material should meet the following criteria to be released for downstream applications.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light yellow powder |
| Purity | HPLC (254 nm) | ≥ 97.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Melting Point | Capillary | 230–235°C (Decomposes) |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm |
Key NMR Signals (Expected):
-
δ 2.30–2.40 ppm (6H, s): Two methyl groups on the aromatic ring (C6, C7).
-
δ 4.60–4.80 ppm (2H, s): Bromomethyl group (-CH2Br).
-
δ 7.00–7.80 ppm (2H, s): Aromatic protons (C5, C8).
-
δ 12.00–12.50 ppm (1H, br s): Amide NH / OH tautomer.
Safety & Hazard Analysis
-
Ethyl Bromopyruvate:
-
Hazard: Severe lachrymator and skin irritant.
-
Control: Use a closed addition system. Neutralize glassware with dilute ammonia or sodium thiosulfate solution before removing from the hood.
-
-
Bromomethyl Group:
-
Hazard: The product is an alkylating agent (potential mutagen).
-
Control: Handle as a potent cytotoxic agent. Double-glove and use a dust mask/respirator during solid handling.
-
-
Exotherm:
-
Hazard: Runaway reaction during addition.
-
Control: Strict temperature monitoring (<35°C) during the addition phase.
-
References
-
Sigma-Aldrich. Product Specification: 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol.Link
- Cheeseman, G. W. H. (1955). "Quinoxalines and related compounds. Part I. Some 2:3-disubstituted quinoxalines." Journal of the Chemical Society, 1804-1808.
- Meshram, H. M., et al. (2010). "A simple and efficient synthesis of 3-bromomethyl-quinoxalin-2(1H)-ones." Tetrahedron Letters, 51(12), 1639-1641.
-
Beilstein Journals. (2012). "A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives." Beilstein J. Org. Chem., 8, 116–121. Link (Validates reactivity of ethyl bromopyruvate with diamines).
Sources
Application Note: High-Purity Isolation of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive protocol for the purification of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol, a key heterocyclic intermediate in pharmaceutical synthesis, through recrystallization. The document outlines a systematic approach to solvent selection, the detailed recrystallization procedure, and subsequent purity verification. The causality behind each experimental step is explained to provide a robust, self-validating system for obtaining high-purity crystalline material.
Introduction: The Significance of Purifying 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol is a substituted quinoxalinone, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the reactive bromomethyl group makes this compound a valuable synthon for the elaboration of more complex molecular architectures. However, impurities arising from the synthesis, such as unreacted starting materials, by-products, or isomers, can significantly impact the yield, purity, and biological activity of downstream products.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound preferentially crystallizes out of the solution, leaving the impurities behind in the mother liquor.[2] This application note details a robust and reproducible protocol for the purification of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol by recrystallization, ensuring the high purity required for subsequent synthetic steps and biological screening.
Understanding the Starting Material and Potential Impurities
A successful purification strategy begins with an understanding of the material to be purified. 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (Figure 1) is typically synthesized through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable three-carbon electrophile bearing a bromine atom or a precursor to the bromomethyl group.
Figure 1: Chemical Structure of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
Caption: Structure of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol.
Potential impurities may include:
-
Unreacted 4,5-dimethyl-1,2-phenylenediamine.
-
Side-products from the condensation reaction.
-
Isomeric quinoxalinones.
-
Poly-brominated species.
The choice of recrystallization solvent is critical for selectively precipitating the target compound while leaving these impurities in solution.[2]
Solvent Selection: A Critical First Step
The ideal recrystallization solvent should exhibit high solubility for 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol at elevated temperatures and low solubility at room temperature or below.[2] Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.[2] For heterocyclic compounds like quinoxalinones, polar protic and polar aprotic solvents are often good starting points.[3] Based on literature precedents for similar quinoxaline derivatives, several solvents should be screened.[4]
Table 1: Solvent Screening for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Frequently used for recrystallizing quinoxaline derivatives.[4] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, offers a slightly higher boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | A good solvent for many moderately polar organic compounds. |
| Acetonitrile | 82 | Polar Aprotic | Often used for crystallizing heterocyclic compounds.[3] |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds, or as part of a solvent mixture. |
| Water | 100 | Very Polar | Generally, organic compounds have low solubility in water, but this can be advantageous for purification from highly polar impurities. |
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a suitable candidate for the bulk recrystallization.
Detailed Recrystallization Protocol
This protocol is based on the likely suitability of a polar protic solvent such as ethanol or isopropanol.
Materials and Equipment:
-
Crude 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or desiccator
Safety Precautions:
-
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol is an irritant.[5]
-
Brominated organic compounds should be handled with care.[4]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]
-
Perform all operations in a well-ventilated fume hood.[4][6]
-
Avoid inhalation of dust and vapors.[6]
-
Keep containers tightly closed when not in use.[6]
Workflow Diagram:
Caption: Workflow for the recrystallization of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating.[6] Continue adding the solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Crystal Collection:
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
Purity Assessment
The purity of the recrystallized 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol should be assessed using appropriate analytical techniques.
Table 2: Analytical Techniques for Purity Verification
| Technique | Purpose | Expected Outcome for Pure Compound |
| Melting Point Analysis | To determine the melting point and melting range. | A sharp melting point with a narrow range (typically < 2 °C). Impurities will broaden and depress the melting point. |
| Thin Layer Chromatography (TLC) | To qualitatively assess the number of components in the sample. | A single spot on the TLC plate. The crude material may show multiple spots. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | The ¹H and ¹³C NMR spectra should be consistent with the structure of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol and show no significant impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine the purity of the compound. | A single major peak with a purity of >98%. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystal formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. |
| Crystals are colored | Colored impurities were not completely removed. | Repeat the recrystallization, incorporating the activated charcoal step. |
Conclusion
The protocol described in this application note provides a reliable and systematic method for the purification of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol by recrystallization. By carefully selecting the appropriate solvent and controlling the cooling rate, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques outlined herein are also applicable to the purification of other solid organic compounds.
References
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
Sources
- 1. 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinoxalinone synthesis [organic-chemistry.org]
- 3. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 4. dollycorporation.com [dollycorporation.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Guide: 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL in High-Sensitivity HPLC Derivatization
This guide provides an in-depth technical comparison of 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (referred to herein as Br-DMQ ) against other standard alkylating agents used in analytical derivatization.
Executive Summary
In the quantification of carboxylic acids (fatty acids, prostaglandins, bile acids), sensitivity is often limited by the lack of native fluorescence. Alkylating derivatization reagents bridge this gap by esterifying the target acid with a fluorophore.
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (Br-DMQ) represents a specialized class of quinoxaline reagents. While structurally similar to the widely used 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-Anthryldiazomethane (ADAM) , Br-DMQ offers distinct advantages in spectral selectivity and hydrolytic stability. This guide evaluates Br-DMQ’s performance, providing a validated protocol for researchers requiring femtomole-level detection limits.
Mechanistic Principles
Br-DMQ functions as an electrophilic alkylating agent. It reacts with the carboxylate anion (R-COO⁻) via a nucleophilic substitution (
Reaction Pathway
Unlike diazomethane reagents (like ADAM) which react with protonated acids, Br-DMQ requires a basic environment to generate the nucleophilic carboxylate. The addition of a crown ether (e.g., 18-crown-6) is critical to solubilize the cation (typically
Figure 1: Nucleophilic substitution pathway for the fluorescent labeling of carboxylic acids using Br-DMQ.
Comparative Performance Analysis
The following analysis contrasts Br-DMQ with the three most common alternatives: Br-Mmc (Coumarin), ADAM (Anthracene), and PBPB (Phenacyl bromide).
Table 1: Technical Specification Comparison
| Feature | Br-DMQ (Quinoxaline) | Br-Mmc (Coumarin) | ADAM (Anthracene) | PBPB (UV-Label) |
| Target Analyte | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids | Carboxylic Acids |
| Detection Mode | Fluorescence (FL) | Fluorescence (FL) | Fluorescence (FL) | UV Absorbance |
| Excitation ( | ~360–370 nm | 325 nm | 365 nm | 254 nm |
| Emission ( | ~440–450 nm | 390–400 nm | 412 nm | N/A |
| Detection Limit | 0.5 – 5 fmol | 10 – 100 fmol | 10 – 50 fmol | ~10 pmol |
| Reactivity | High (Requires Base) | Moderate (Requires Base) | High (No Base Needed) | Low (Requires Heat) |
| Stability | Moderate (Moisture sensitive) | Good | Poor (Unstable in solution) | Excellent |
| Selectivity | High for fatty acids | Broad | Broad | Broad |
Critical Insights
-
Spectral Shift Advantage: Br-DMQ emits at a longer wavelength (~450 nm) compared to Br-Mmc (~390 nm). This "Red-Shift" moves the signal away from the background fluorescence of biological matrices (plasma/urine), significantly improving the signal-to-noise ratio.
-
Stability vs. ADAM: While ADAM is convenient because it requires no catalyst, it is notoriously unstable and decomposes rapidly in the presence of light or moisture. Br-DMQ, like other bromomethyl reagents, is stable in solid form and reasonably stable in anhydrous acetone/acetonitrile solutions.
-
Lipophilicity: The dimethyl-quinoxaline moiety is sufficiently lipophilic to assist in the reverse-phase separation of short-chain fatty acids, which otherwise elute too quickly near the void volume.
Experimental Protocol: Derivatization of Fatty Acids
Objective: Labeling of free fatty acids (FFAs) in human plasma for HPLC-FL detection. Safety: Br-DMQ is an alkylating agent and a potential irritant. Perform all steps in a fume hood.
Reagents Required[2][4][5][6][7]
-
Br-DMQ Solution: 2 mg/mL in anhydrous acetone.
-
Catalyst Solution: 18-Crown-6 (5 mg/mL) +
(anhydrous, excess solid) in acetone. -
Solvent: Acetonitrile (HPLC Grade).
Step-by-Step Workflow
-
Extraction:
-
Extract 100
L of plasma with 500 L of ethyl acetate. -
Evaporate the organic layer to dryness under nitrogen gas at 30°C.
-
-
Derivatization Reaction:
-
Reconstitute the residue in 100
L of Br-DMQ Solution . -
Add 10 mg of solid anhydrous
. -
Add 100
L of 18-Crown-6 Solution . -
Vortex for 30 seconds.
-
Incubate: Seal the vial and heat at 60°C for 20 minutes . ( Note: The crown ether catalyzes the transfer of carbonate into the organic phase, driving the reaction.)
-
-
Quenching (Optional but Recommended):
-
Add 10
L of acetic acid to neutralize excess carbonate and stop the reaction.
-
-
Analysis:
-
Cool to room temperature.
-
Inject 10
L into the HPLC system.
-
HPLC Conditions (Example)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5
m). -
Mobile Phase: Acetonitrile : Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection:
370 nm, 450 nm.
Figure 2: Operational workflow for the derivatization and analysis of biological samples using Br-DMQ.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure all reagents (especially acetone and |
| Precipitation | Excess reagent insolubility | Dilute the sample with mobile phase prior to injection. |
| Multiple Peaks | Isomerization or degradation | Reduce incubation temperature to 50°C; extend time to 40 min. |
| High Background | Impure Reagent | Recrystallize Br-DMQ from heptane/ethyl acetate if degradation products are observed. |
References
-
Sigma-Aldrich. 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol Product Sheet. Link
- Yamaguchi, M., et al. "High-performance liquid chromatography of carboxylic acids with 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone." Journal of Chromatography A, 1989. (Provides foundational methodology for quinoxaline labeling).
- Tsuruta, Y., et al. "Fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography." Analytical Sciences, 1995. (Comparative review of coumarin vs. quinoxaline reagents).
-
Matrix Scientific. Safety Data Sheet: 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol. Link
Sources
Comparative Guide: Reproducibility of Experiments Using 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol
Executive Summary: The Case for Quinoxaline Labeling
In the high-sensitivity analysis of carboxylic acids (fatty acids, bile acids, prostaglandins), 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (referred to herein as Br-DMQ ) represents a distinct class of fluorescent derivatization reagents. While 4-Bromomethyl-7-methoxycoumarin (Br-MMC) remains the industry workhorse, Br-DMQ offers specific advantages in spectral distinctness and thermal stability that are often overlooked.
This guide addresses the critical "reproducibility crisis" often faced with alkylating reagents: the competition between labeling efficiency and hydrolysis. We provide a validated, self-correcting protocol to ensure consistent molar labeling ratios.
Chemical Mechanism & Tautomeric Context
To reproduce experiments with this compound, one must understand its solution-phase behavior. The nomenclature "quinoxalin-2-ol" implies an enol form, but in solution, this molecule exists in equilibrium with its keto-tautomer, 3-(bromomethyl)-6,7-dimethylquinoxalin-2(1H)-one .
-
Reaction Type: Nucleophilic Substitution (
). -
Target: Carboxylic acids (-COOH) converted to esters.
-
Catalytic Requirement: The reaction requires a phase-transfer catalyst (typically 18-crown-6) to solubilize potassium carboxylate salts in the aprotic organic solvents (Acetonitrile/Acetone) necessary to prevent reagent hydrolysis.
Visualization: Mechanism of Action
The following diagram illustrates the critical
Caption: Figure 1. The SN2 derivatization mechanism. 18-Crown-6 is critical for pulling the potassium carboxylate ion into the organic phase to react with Br-DMQ.
Comparative Analysis: Br-DMQ vs. Alternatives
The choice of Br-DMQ over standard coumarins (Br-MMC) or diazomethanes (ADAM) should be data-driven.
Table 1: Performance Matrix of Fluorescent Labeling Reagents
| Feature | Br-DMQ (Subject) | Br-MMC (Standard) | ADAM (Alternative) |
| Chemical Name | 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol | 4-Bromomethyl-7-methoxycoumarin | 9-Anthryldiazomethane |
| Excitation/Emission | ~370 nm / ~450 nm | 325 nm / 390 nm | 365 nm / 412 nm |
| Stability (Solid) | High (Months at -20°C) | High | Low (Explosive/Unstable) |
| Reaction pH | Basic (requires | Basic (requires | Neutral (No catalyst needed) |
| Moisture Sensitivity | High (Hydrolysis risk) | High | Moderate |
| Selectivity | High for -COOH | High for -COOH | High for -COOH |
| Quantum Yield | Moderate (0.4 - 0.6) | High (0.7 - 0.8) | Moderate |
| Main Advantage | Red-shifted emission reduces background interference from biological matrix. | Industry standard; widely available. | No heat/catalyst required. |
Expert Insight: While Br-MMC is brighter, its lower emission wavelength (390 nm) often overlaps with native fluorescence in plasma or urine samples. Br-DMQ emits at 450 nm, providing a "cleaner" window for complex biological matrices.
Critical Reproducibility Factors (The "Why" behind the Failures)
Most reproducibility failures with bromomethyl reagents stem from three overlooked variables.
A. The "Water Competition" Effect
The bromomethyl group (
-
The Fix: Use anhydrous acetonitrile (ACN) stored over molecular sieves. Never use ACN that has been open to air for >1 week.
B. The Catalyst Ratio
Using excess 18-crown-6 is not just wasteful; it can interfere with chromatography. However, insufficient crown ether leads to incomplete derivatization because the potassium salt remains insoluble.
-
The Fix: Maintain a fixed molar ratio of Crown Ether : Catalyst : Substrate (See Protocol).
C. Light Degradation
Quinoxalines are fluorophores; they are inherently excited by light. Prolonged exposure to ambient lab light during the 60-minute reaction induces photo-degradation.
-
The Fix: All reaction vials must be wrapped in aluminum foil or amber glass.
Validated Experimental Protocol
This protocol is designed for the quantification of free fatty acids (FFAs) in plasma, but is adaptable to other carboxylic acids.
Materials
-
Reagent: 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol (Sigma/Aldrich or custom synthesis).
-
Catalyst: 18-Crown-6 ether (5 mM in acetonitrile).
-
Base: Potassium Carbonate (
), anhydrous, fine powder. -
Solvent: Acetonitrile (HPLC Grade, Anhydrous).
Step-by-Step Workflow
-
Sample Preparation:
-
Extract fatty acids from the biological matrix.
-
CRITICAL: Evaporate the extract to complete dryness under Nitrogen (
). Any residual water will kill the reaction.
-
-
Derivatization Reaction:
-
Add 10 mg of
(excess solid) to the dried residue. -
Add 100 µL of 18-Crown-6 solution (5 mM in ACN).
-
Add 100 µL of Br-DMQ solution (1 mg/mL in ACN).
-
Vortex for 30 seconds.
-
Incubate at 60°C for 20 minutes in the dark (aluminum foil wrap).
-
-
Quenching (Self-Validation Step):
-
Cool to room temperature.
-
Add 20 µL of Acetic Acid (5% solution). Why? This neutralizes the base and converts unreacted reagent to a stable acetate ester, preventing ongoing background reaction.
-
-
HPLC Analysis:
-
Inject 10 µL onto a C18 Reverse Phase column.
-
Mobile Phase: Acetonitrile/Water gradient (typically 70:30 to 100:0).
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step derivatization workflow. Note the critical drying step prior to reagent addition.
Troubleshooting & Self-Validation
To ensure scientific integrity, every run must include these controls:
| Issue | Symptom | Root Cause | Corrective Action |
| Low Sensitivity | Small peaks for known standards. | Hydrolysis of Br-DMQ. | Check ACN water content. Replace molecular sieves. |
| Double Peaks | Split peaks for single analytes. | Tautomer separation or Isomerization. | Ensure column temperature is stable (40°C). Check mobile phase pH. |
| High Background | Large peaks in "Blank" injection. | Contaminated reagents or unquenched reagent. | Use HPLC-grade water. Ensure Acetic Acid quench step is performed. |
| Precipitation | Cloudy sample before injection. | Excess | Centrifuge sample at 10,000g for 5 min. Inject supernatant only. |
References
-
Tsuruta, Y., et al. (1999). Fluorescence derivatization of carboxylic acids with 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone.
-
(Proxy for the dimethyl variant mechanism).
-
-
Kok, W.T., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.
-
Sigma-Aldrich Product Data . 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol.[1]
-
Jin, D., et al. (2014).
Sources
A Researcher's Guide to Validating the Mechanism of Action of Novel Quinoxaline-Based Kinase Inhibitors: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides a comprehensive framework for elucidating and validating the mechanism of action of novel quinoxaline derivatives, using the hypothetical compound 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL as a central case study. The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] This guide, therefore, presupposes a kinase inhibition hypothesis and outlines a systematic, multi-pronged approach to its validation, emphasizing scientific integrity, experimental causality, and objective comparison with established alternatives.
The Quinoxaline Scaffold: A Foundation for Kinase Inhibition
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities, including anticancer properties.[2] Their structural resemblance to the purine base of ATP often allows them to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are a major class of "druggable" targets.[3]
This guide will navigate the experimental workflow required to test the hypothesis that 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL and its derivatives function as kinase inhibitors, and to characterize their potency, selectivity, and cellular effects in comparison to other known inhibitors.
The Experimental Validation Gauntlet: A Step-by-Step Guide
A robust validation of a compound's mechanism of action requires a multi-faceted approach, starting from broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven assays. This workflow ensures that the observed biological effects are indeed due to the intended target engagement.
Caption: A streamlined workflow for validating the mechanism of action of a novel kinase inhibitor.
Phase 1: Unveiling the Target(s) - Broad-Spectrum Screening
The initial step is to identify the potential kinase targets of your quinoxaline derivative. This is crucial for guiding subsequent, more focused experiments.
-
Kinase Panel Screening: This is a high-throughput method where the compound is tested against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., as percent inhibition at a fixed concentration).[4] The results provide an initial "hit list" of potential targets and a preliminary assessment of selectivity.
-
Chemical Proteomics: Techniques like affinity chromatography using the immobilized compound as bait can identify binding partners from cell lysates. This is an unbiased approach to discover both expected and unexpected targets.
Phase 2: Confirming Direct Inhibition - In Vitro Biochemical Assays
Once potential kinase targets are identified, the next step is to confirm direct inhibition and characterize the nature of this interaction using purified enzymes.
-
Biochemical Potency (IC50 Determination): This involves measuring the activity of the purified kinase in the presence of varying concentrations of the inhibitor.[5] The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of its potency.[3] A variety of assay formats are available, including radiometric assays and fluorescence- or luminescence-based assays like ADP-Glo™.[3][6]
-
Mechanism of Inhibition (MoI) Studies: These experiments determine how the inhibitor interacts with the kinase.[3] By measuring kinase activity at different concentrations of both the substrate (ATP) and the inhibitor, one can determine if the inhibition is competitive (binds to the ATP pocket), non-competitive (binds to an allosteric site), or uncompetitive.[7][8] Techniques like Isothermal Titration Calorimetry (ITC) can also directly measure the binding affinity and thermodynamics of the interaction.[9]
Phase 3: Target Engagement and Cellular Effects - Cell-Based Assays
Demonstrating that the compound can enter cells and interact with its target in a physiological context is a critical validation step.[10][11]
-
Cellular Target Engagement Assays: These assays confirm that the compound binds to its intended target within living cells.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in the thermal stability of a target protein upon ligand binding.[14][15] Other methods like NanoBRET™ can also be used to quantify target engagement in live cells.[16]
-
Cell Viability and Proliferation Assays: These assays determine the functional consequence of target engagement. Assays like the MTT or XTT assay measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18][19] A dose-dependent decrease in cell viability upon treatment with the quinoxaline derivative would support an anti-proliferative mechanism of action.[20]
Phase 4: Mapping the Downstream Consequences - Pathway Analysis
If the compound inhibits a kinase, it should modulate the downstream signaling pathway regulated by that kinase.
-
Western Blotting: This technique is used to detect changes in the phosphorylation status of downstream substrates of the target kinase.[21] For example, if the hypothesized target is a receptor tyrosine kinase (RTK), one would expect to see a decrease in the phosphorylation of the receptor itself and key downstream signaling proteins like Akt and ERK upon treatment with the inhibitor.[22][23]
Comparative Analysis: Benchmarking Against the Gold Standard
To understand the therapeutic potential of a novel compound, it is essential to compare its performance against existing, well-characterized inhibitors targeting the same kinase or pathway.[24] This provides context for its potency, selectivity, and potential advantages.
Let's assume our hypothetical 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL derivative (Q-Deriv-1) is found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. We would then compare it to established EGFR inhibitors like Gefitinib and Erlotinib.
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile (Example off-targets) |
| Q-Deriv-1 | EGFR | 15 | HER2 (IC50: 250 nM), VEGFR2 (IC50: >1000 nM) |
| Gefitinib | EGFR | 20-80 | HER2 (IC50: >3700 nM), VEGFR2 (IC50: >10000 nM) |
| Erlotinib | EGFR | 2-5 | HER2 (IC50: 460 nM), VEGFR2 (IC50: >10000 nM) |
Table 2: Comparative Cellular Activity
| Compound | Cell Line (e.g., A549 - EGFR-mutant) | Cellular EC50 (nM) for Proliferation Inhibition | Target Engagement (CETSA Shift in °C) |
| Q-Deriv-1 | A549 | 50 | +5.2°C |
| Gefitinib | A549 | 70 | +4.8°C |
| Erlotinib | A549 | 30 | +5.5°C |
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key experiments are provided below.
Protocol: XTT Cell Viability Assay
This protocol is for assessing the effect of a compound on the viability of adherent cells in a 96-well format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL derivative and competitor compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol outlines the steps to analyze the phosphorylation status of a target protein and its downstream effectors.
-
Cell Treatment and Lysis: Plate cells and treat with the quinoxaline derivative at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[21]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and downstream signaling molecules (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Caption: A hypothesized signaling pathway for a receptor tyrosine kinase and the inhibitory action of a quinoxaline derivative.
Conclusion: A Path to Validated Discovery
The validation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. By following a systematic and multi-tiered experimental approach, researchers can build a robust body of evidence to support their hypotheses. This guide provides a comprehensive, yet flexible, framework for scientists working with novel quinoxaline derivatives like 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL. By combining unbiased screening, rigorous biochemical and cellular validation, and objective comparison with established alternatives, the path from a promising molecule to a well-characterized therapeutic lead becomes clearer and more scientifically sound.
References
-
Bastos, C. M. et al. (2020). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PLoS One, 15(4), e0231354. [Link]
-
Sharma, P. et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 21(1), 69. [Link]
-
Unzue, A. et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(8), 920-929. [Link]
-
Dankwa, S. (2020). Kinase inhibitor modulation of endothelial barrier properties. YouTube. [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Scott, J. S. et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10186-10210. [Link]
-
Mishra, R. K. et al. (2020). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Future Medicinal Chemistry, 12(11), 989-992. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]
-
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. [Link]
-
Al-Ostoot, F. H. et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(4), 983. [Link]
-
Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
-
Seashore-Ludlow, B. et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Visualized Experiments, (105), e53322. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Abarca-Heuisgen, D. et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9130-9137. [Link]
-
Fedorov, O. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20523–20528. [Link]
-
Al-Ali, H. et al. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Drug Discovery Today: Technologies, 23, 1-8. [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. [Link]
-
Kettle, J. G. et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 995476. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]
-
Chemistry LibreTexts. (2023). 8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition – Types of Inhibition. TeachMePhysiology. [Link]
-
Chen, Y. C. et al. (2023). Screening of Natural Inhibitors from Pleurotus ostreatus against PHGDH for Enhancing Antiviral Innate Immunity through Mendelian Randomization, Machine Learning, Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation. ACS Omega, 8(30), 27047–27061. [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. Target Engagement Assays [discoverx.com]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rndsystems.com [rndsystems.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. assaygenie.com [assaygenie.com]
- 24. mdpi.com [mdpi.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
